molecular formula C7H12ClN3 B11735909 1-Butyl-4-chloro-1H-pyrazol-3-amine

1-Butyl-4-chloro-1H-pyrazol-3-amine

Cat. No.: B11735909
M. Wt: 173.64 g/mol
InChI Key: YCKIRNDKDOQDTM-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. The unique structure of this compound, characterized by a five-membered ring containing two nitrogen atoms and a chlorine substituent, makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Butyl-4-chloro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and heating the mixture to promote cyclization . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Butyl-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.

Comparison with Similar Compounds

1-Butyl-4-chloro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

1-butyl-4-chloropyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

YCKIRNDKDOQDTM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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